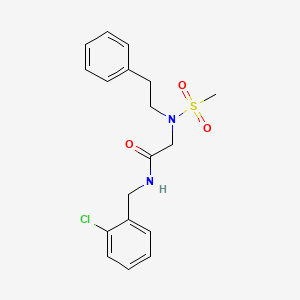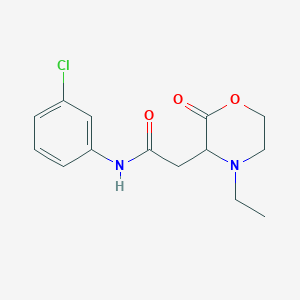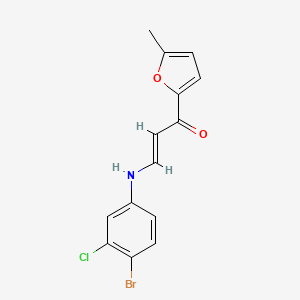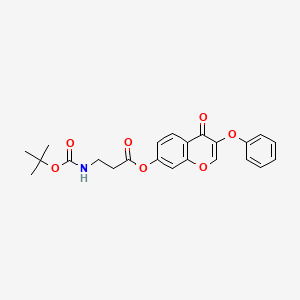![molecular formula C17H15ClN4O3 B4711800 4-[1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4711800.png)
4-[1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione
Overview
Description
4-[1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-10-oxa-4-azatricyclo[5.2.1.02,6]decane-3,5-dione is an intricate organic compound featuring a diverse array of functional groups and ring structures, making it a significant subject of interest in various scientific domains
Preparation Methods
Synthetic Routes and Reaction Conditions
One synthetic route to prepare this compound starts with the reaction of 4-chlorobenzyl chloride with 1H-1,2,4-triazole under basic conditions to form the intermediate 1-(4-chlorobenzyl)-1H-1,2,4-triazole. This intermediate undergoes a cyclization reaction with 10-oxa-4-azatricyclo[5.2.1.02,6]decane-3,5-dione under acidic conditions, leading to the formation of the target compound.
Reaction Conditions
Step 1: Solvent (e.g., dichloromethane), base (e.g., sodium hydroxide), temperature (room temperature)
Step 2: Acidic catalyst (e.g., hydrochloric acid), solvent (e.g., ethanol), temperature (reflux)
Industrial Production Methods
In industrial settings, the synthesis may utilize continuous flow reactors to streamline the process, increase yield, and maintain consistent quality. The integration of automated systems allows for precise control over reaction parameters, thus enhancing the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes several types of reactions:
Oxidation: : Oxidative cleavage can occur at the triazole ring, leading to the formation of smaller heterocyclic fragments.
Reduction: : Reduction of the nitro groups (if present) can be achieved using catalytic hydrogenation.
Substitution: : Halogen atoms on the benzyl group can be replaced with other nucleophiles through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromium trioxide
Reduction: : Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: : Sodium methoxide, potassium tert-butoxide
Major Products
The primary products formed from these reactions include variously substituted triazole derivatives, which can exhibit distinct chemical and physical properties.
Scientific Research Applications
The compound finds its applications across diverse fields:
Chemistry: : Utilized as a precursor in the synthesis of more complex organic molecules, serving as a building block in heterocyclic chemistry.
Biology: : Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: : Explored for its possible role in developing novel pharmaceuticals, particularly as a scaffold for drug design targeting specific enzymes or receptors.
Industry: : Employed in the development of specialty polymers and advanced materials, contributing to innovations in material science.
Mechanism of Action
The compound exerts its effects through specific interactions with molecular targets such as enzymes and receptors. The unique structure of the compound allows it to fit into active sites, thereby modulating biochemical pathways.
Molecular Targets: : Enzymes involved in metabolic processes, receptor proteins in cellular signaling pathways
Pathways Involved: : Inhibition of enzyme activity, alteration of signal transduction processes
Comparison with Similar Compounds
Similar Compounds
4-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-10-oxa-4-azatricyclo[5.2.1.0: 2,6 ]decane-3,5-dione
4-[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]-10-oxa-4-azatricyclo[5.2.1.0: 2,6 ]decane-3,5-dione
Uniqueness
The presence of a 4-chlorobenzyl group in the compound imparts unique physicochemical properties, such as enhanced lipophilicity and potential for specific interactions with target molecules, distinguishing it from its analogs.
This detailed breakdown provides a comprehensive understanding of the compound 4-[1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-10-oxa-4-azatricyclo[5.2.1.02,6]decane-3,5-dione, highlighting its synthesis, reactivity, applications, and unique characteristics.
Properties
IUPAC Name |
2-[1-[(4-chlorophenyl)methyl]-1,2,4-triazol-3-yl]-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O3/c18-10-3-1-9(2-4-10)7-21-8-19-17(20-21)22-15(23)13-11-5-6-12(25-11)14(13)16(22)24/h1-4,8,11-14H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNQCOWBRLPLHHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3C(C1O2)C(=O)N(C3=O)C4=NN(C=N4)CC5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-[(3,4-dichlorobenzyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B4711717.png)
![N-(4-ethoxybenzyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4711723.png)

![3-chloro-4-methoxy-N-[4-(1-pyrrolidinyl)benzyl]benzenesulfonamide](/img/structure/B4711736.png)

methanone](/img/structure/B4711742.png)
![5-[(3-Bromo-4-butoxy-5-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B4711764.png)
![N-{[2-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}acetamide](/img/structure/B4711767.png)
![3-[3-(2,6-Dimethoxyphenoxy)propyl]quinazolin-4-one](/img/structure/B4711768.png)
![1-{[5-(3,4-dichlorophenyl)-1H-pyrazol-3-yl]carbonyl}-5-(difluoromethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4711771.png)
![1-[(2,4-dimethylphenyl)sulfonyl]-4-[(4-ethylphenyl)sulfonyl]piperazine](/img/structure/B4711777.png)

![2-(1H-benzimidazol-2-ylsulfanyl)-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4711807.png)

